3,3-Diethoxycyclononyne
Description
No data on 3,3-Diethoxycyclononyne is present in the provided evidence. Cyclononyne derivatives are typically strained cyclic alkynes used in bioorthogonal chemistry (e.g., copper-free click reactions). However, the absence of specific evidence precludes a detailed introduction to this compound.
Properties
CAS No. |
197312-32-6 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
3,3-diethoxycyclononyne |
InChI |
InChI=1S/C13H22O2/c1-3-14-13(15-4-2)11-9-7-5-6-8-10-12-13/h3-9,11H2,1-2H3 |
InChI Key |
UJFPSADKNZTDLL-UHFFFAOYSA-N |
SMILES |
CCOC1(CCCCCCC#C1)OCC |
Canonical SMILES |
CCOC1(CCCCCCC#C1)OCC |
Synonyms |
Cyclononyne, 3,3-diethoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence includes information on structurally distinct 3,3-substituted compounds, which are summarized here for illustrative purposes:
3,3′-Diaminobenzidine
- Structure : A benzidine derivative with two amine groups at the 3,3′ positions .
- Properties: CAS No: 91-95-2. Toxicity: Limited data on mutagenicity; environmental mobility due to water solubility .
- Regulatory Status: Not listed under major U.S. federal regulations (e.g., CERCLA, OSHA) .
Chloro(3,3-dimethylbutyl)dimethylsilane
General Observations on 3,3-Substituted Compounds
- Functional Groups: The 3,3′ substitution pattern influences reactivity and applications. Silane groups (in Chloro(3,3-dimethylbutyl)dimethylsilane) enable surface modification and polymer crosslinking .
- Safety Profiles: 3,3′-Diaminobenzidine requires strict handling protocols (e.g., PPE, emergency measures for exposure) , whereas silane compounds like Chloro(3,3-dimethylbutyl)dimethylsilane prioritize flammability and reactivity precautions .
Data Limitations and Recommendations
- Gaps in Evidence: None of the provided sources address 3,3-Diethoxycyclononyne, cyclononyne derivatives, or their applications.
- Suggested Actions: Consult specialized databases (e.g., SciFinder, Reaxys) for cyclononyne-specific data. Investigate analogous strained alkynes (e.g., cyclooctynes) for hypothetical comparisons.
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